

# Topical Ceramide Application for Eczema: A Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical studies on the efficacy of topical ceramide application for the treatment of atopic dermatitis (eczema). By summarizing quantitative data from meta-analyses and detailing experimental protocols from key randomized controlled trials (RCTs), this document aims to offer an objective overview to inform research and development in dermatology.

## I. Quantitative Data Summary from Meta-Analyses

The efficacy of ceramide-containing moisturizers in treating atopic dermatitis has been evaluated in multiple meta-analyses, primarily focusing on two key clinical endpoints: the SCORing Atopic Dermatitis (SCORAD) index and Trans-Epidermal Water Loss (TEWL).

A meta-analysis of studies evaluating the change in SCORAD found that moisturizers containing ceramides demonstrated a statistically significant improvement compared to other moisturizers. [1][2] The mean difference in SCORAD was -0.98 with a 95% confidence interval of [-1.63, -0.33] (P = 0.003), indicating a favorable effect of ceramides on the overall severity of atopic dermatitis. [1][2]

In contrast, a meta-analysis of studies assessing TEWL did not show a statistically significant difference between ceramide-containing moisturizers and other treatments.[1][2] The mean difference in TEWL was -3.56 with a 95% confidence interval of [-8.63, 1.52] (P = 0.17).[1][2] It is worth noting that while not statistically significant, there was a trend towards a greater



reduction in TEWL with ceramide-based products. Another systematic review and metaanalysis focusing on TEWL also concluded that the results were not statistically significant, but the overall trend suggested a greater decrease in TEWL in the ceramide moisturizer group compared to the control group.

Table 1: Meta-Analysis of Clinical Efficacy Endpoints

| Outcome<br>Measure | Compariso<br>n                                       | Mean<br>Difference<br>(95% CI) | P-value | Heterogenei<br>ty (I²) | Conclusion                                               |
|--------------------|------------------------------------------------------|--------------------------------|---------|------------------------|----------------------------------------------------------|
| SCORAD<br>Change   | Ceramide-<br>containing vs.<br>Other<br>Moisturizers | -0.98 (-1.63,<br>-0.33)        | 0.003   | 0%                     | Statistically significant improvement with ceramides.[1] |
| TEWL               | Ceramide-<br>containing vs.<br>Other<br>Moisturizers | -3.56 (-8.63,<br>1.52)         | 0.17    | 92%                    | No<br>statistically<br>significant<br>difference.[1]     |

# II. Experimental Protocols of Key Randomized Controlled Trials

To provide a deeper understanding of the data presented in the meta-analyses, this section details the methodologies of several key RCTs that have investigated the efficacy of topical ceramides in atopic dermatitis.

Table 2: Summary of Experimental Protocols from Individual RCTs



| Study                      | Patient<br>Population                                                         | Ceramide<br>Intervention                                                                        | Control/Com<br>parator                                                                      | Treatment<br>Regimen                           | Primary<br>Outcome<br>Measures                              |
|----------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------|-------------------------------------------------------------|
| Sugarman et<br>al. (2009)  | 121 patients (6 months to 18 years) with moderate-to- severe AD.              | Ceramide- dominant, triple-lipid, barrier-repair formulation (EpiCeram® Skin Barrier Emulsion). | Fluticasone<br>propionate<br>0.05% cream.                                                   | Applied twice daily for up to 28 days.         | SCORAD,<br>Investigator's<br>Global<br>Assessment<br>(IGA). |
| Simpson et<br>al. (2013)   | 20 adults (18 to 65 years) with controlled AD and clinical xerosis.           | Moisturizer with a ceramide precursor (Cetaphil® Restoraderm ® Body Moisturizer).               | No treatment<br>on the<br>contralateral<br>leg.                                             | Applied twice daily to one leg for 27 days.    | Skin dryness<br>score, skin<br>hydration,<br>TEWL.          |
| Marseglia et<br>al. (2014) | 107 children<br>(6 months to<br>14 years)<br>with facial<br>atopic<br>eczema. | Ceramide- containing cream (Nutratopic® Pro-AMP cream) with rhamnosoft and L- isoleucine.       | Simple hydrating cream (15% glycerol- based cream with 8% Vaseline and 2% liquid paraffin). | Applied twice daily to the face for six weeks. | Eczema<br>Severity<br>Score (ESS).                          |
| Hon et al.<br>(2020)       | 132 children with mild to severe eczema and 120 healthy controls.             | Not an interventional study, but assessed skin barrier function in children with                | Healthy<br>control group.                                                                   | N/A                                            | Skin hydration (MoistureMet erSC) and TEWL (VapoMeter).     |



and without eczema.

### **Detailed Methodologies**

SCORAD (SCORing Atopic Dermatitis) Assessment:

The SCORAD index is a widely used clinical tool to assess the severity of atopic dermatitis. It combines objective measures of the extent and intensity of the disease with subjective symptoms.

- Extent (A): The body surface area affected by eczema is calculated using the "rule of nines."
- Intensity (B): Six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) are each scored on a scale of 0 (absent) to 3 (severe) in a representative area of eczema. The total intensity score ranges from 0 to 18.
- Subjective Symptoms (C): Itch and sleep loss are assessed by the patient or their caregiver using a visual analog scale (VAS) from 0 to 10. The total subjective score ranges from 0 to 20.

The final SCORAD score is calculated using the formula: A/5 + 7B/2 + C.

Trans-Epidermal Water Loss (TEWL) Measurement:

TEWL is a non-invasive method used to measure the integrity of the skin's barrier function by quantifying the amount of water that evaporates from the skin's surface.

- Instrumentation: Commonly used devices include the Tewameter® (open-chamber) and VapoMeter (closed-chamber). The type of instrument can influence the absolute values obtained.
- Procedure: A probe is placed on the skin surface, typically for a set duration (e.g., 40 seconds), to measure the water vapor density gradient. Measurements are often taken in a controlled environment with stable temperature and humidity. Multiple readings are usually taken and averaged to ensure accuracy. An increase in TEWL indicates a compromised skin barrier function.



Check Availability & Pricing

### III. Ceramide Signaling in Skin Barrier Function

Ceramides are not only structural components of the stratum corneum but also act as signaling molecules that regulate key cellular processes involved in the formation and maintenance of the skin barrier. A decrease in ceramide levels is a known factor in the pathophysiology of atopic dermatitis, leading to a dysfunctional skin barrier.



Click to download full resolution via product page

## IV. Experimental Workflow for Evaluating Topical Ceramide Products

The evaluation of topical ceramide products for atopic dermatitis typically follows a standardized clinical trial workflow. This ensures that the data collected on efficacy and safety is robust and reliable.





Click to download full resolution via product page

### V. Conclusion

The available evidence from meta-analyses suggests that topical application of ceramidecontaining moisturizers provides a statistically significant benefit in improving the overall



severity of atopic dermatitis, as measured by the SCORAD index.[1][2] While a corresponding statistically significant improvement in TEWL has not been consistently demonstrated, a positive trend is often observed. The detailed protocols of individual RCTs highlight the variability in study populations, ceramide formulations, and control groups, which may contribute to the heterogeneity seen in meta-analyses.

The role of ceramides in signaling pathways that promote keratinocyte differentiation underscores their importance beyond simple barrier repair. Future research should focus on well-controlled, large-scale RCTs with standardized methodologies and clearly defined ceramide formulations to further elucidate the comparative efficacy of different ceramide-based products and their impact on specific patient populations with atopic dermatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceramide signaling in mammalian epidermis PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Topical Ceramide Application for Eczema: A Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065678#meta-analysis-of-studies-on-topical-ceramide-application-for-eczema]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com